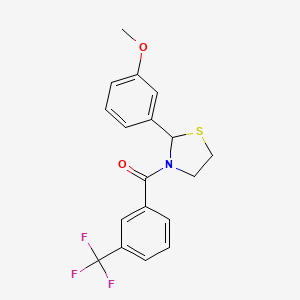
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(3-(trifluoromethyl)phenyl)methanone” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular structure of similar compounds has been studied using combined experimental and theoretical approaches .Chemical Reactions Analysis
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .科学的研究の応用
Spectral Characterization and Antibacterial Activity
The synthesis and spectral characterization of thiazolidin-3-yl compounds, including the (2-(3-Methoxyphenyl)thiazolidin-3-yl)(3-(trifluoromethyl)phenyl)methanone, were conducted, employing UV, IR, NMR, and mass spectrometry. Density functional theory calculations were used for structural optimization and interpretation of vibrational spectra. These compounds demonstrate potential antibacterial activity as revealed in molecular docking studies, providing insights into their application in the field of antibacterial research (Shahana & Yardily, 2020).
Potential in Cancer Treatment
Naphthyridine derivatives, which include compounds structurally related to this compound, have been studied for their anticancer properties. For instance, a specific derivative showed significant activity against human malignant melanoma cells, inducing both necroptosis and apoptosis, hinting at the potential use of related compounds in cancer treatment (Kong et al., 2018).
Synthesis and Bioisosteric Potential
Research into [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, closely related to the chemical structure of interest, aimed to develop inhibitors of type III secretion in Gram-negative bacteria. This suggests the potential of thiazolidin-3-yl compounds as bioisosteres, which are molecules that can mimic the biological properties of another molecule (Hillgren et al., 2010).
Xanthine Oxidase Inhibition and Antioxidant Properties
Thiazolidinone analogs, similar to the compound , have been synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties. This research indicates potential applications in the treatment of conditions related to oxidative stress and enzymatic activity imbalances (Ranganatha et al., 2014).
Chemosensor Development
Thiazolidinone derivatives are also explored in the development of chemosensors. For example, a phenyl thiadiazole-based Schiff base receptor, structurally similar to the compound of interest, has been used for detecting Al3+ ions, indicating potential applications in environmental monitoring and analytical chemistry (Manna et al., 2020).
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
作用機序
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties . They are used as vehicles in the synthesis of valuable organic combinations .
Biochemical Pathways
Thiazolidine motifs are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine motifs often involves green chemistry, which aims to reduce the environmental impact of chemical processes .
特性
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2S/c1-24-15-7-3-5-13(11-15)17-22(8-9-25-17)16(23)12-4-2-6-14(10-12)18(19,20)21/h2-7,10-11,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNIEQBTVJCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


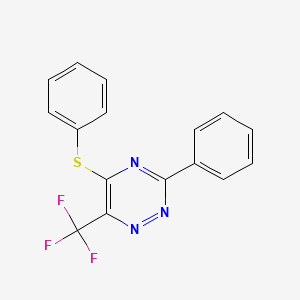

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)
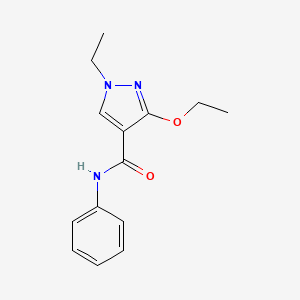
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)
![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)
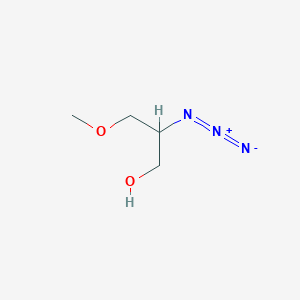
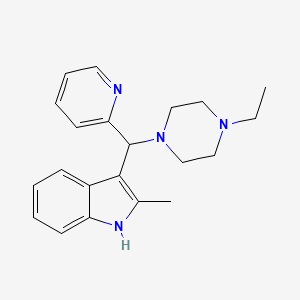
![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
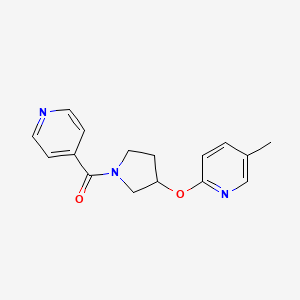
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

